2-Bromo-1-(hexyloxy)-4-methylbenzene

Descripción general

Descripción

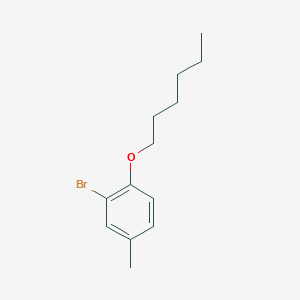

2-Bromo-1-(hexyloxy)-4-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the second position, a hexyloxy group at the first position, and a methyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(hexyloxy)-4-methylbenzene typically involves the bromination of 1-(hexyloxy)-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Formation of 1-(hexyloxy)-4-methylbenzene derivatives with different substituents replacing the bromine atom.

Elimination: Formation of alkenes such as 1-(hexyloxy)-4-methylstyrene.

Oxidation: Formation of 1-(hexyloxy)-4-methylbenzaldehyde or 1-(hexyloxy)-4-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2-Bromo-1-(hexyloxy)-4-methylbenzene serves as a versatile intermediate in organic synthesis. Its bromine atom makes it an excellent candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. Notable applications include:

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

- Synthesis of Liquid Crystals : Due to its structural properties, it may be utilized in the development of liquid crystal materials used in displays and other electronic applications.

Material Science

The incorporation of this compound into polymer matrices may enhance properties such as thermal stability and mechanical strength. Its role in the development of organic semiconductors is also noteworthy:

- Organic Light Emitting Diodes (OLEDs) : The compound may serve as a building block for materials used in OLED technologies due to its electronic properties.

- Electrochemical Sensors : Its application in sensors for detecting biomolecules or environmental pollutants is an area of ongoing research .

Case Studies and Research Findings

Several studies have explored the broader category of brominated aromatic compounds, providing insights into their applications:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(hexyloxy)-4-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The hexyloxy group can participate in oxidation reactions, leading to the formation of aldehydes or acids. The methyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-1-(hexyloxy)-4-chlorobenzene: Similar structure with a chlorine atom instead of a methyl group.

2-Bromo-1-(hexyloxy)-4-nitrobenzene: Contains a nitro group instead of a methyl group.

2-Bromo-1-(hexyloxy)-4-ethylbenzene: Has an ethyl group instead of a methyl group.

Uniqueness

2-Bromo-1-(hexyloxy)-4-methylbenzene is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the hexyloxy group provides hydrophobic characteristics, while the bromine atom allows for versatile chemical transformations. The methyl group further influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

2-Bromo-1-(hexyloxy)-4-methylbenzene, also known by its CAS number 1038734-55-2, is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its cellular effects, molecular mechanisms, dosage effects in animal models, and its involvement in various metabolic pathways.

Cellular Effects

Research indicates that this compound exhibits significant effects on human cell lines. Notably, it inhibits the acetylation of RNA, which subsequently alters RNA stability and function. This inhibition affects critical cellular processes such as gene expression and signaling pathways. For instance, the compound has been shown to suppress the expression of hypoxia-inducible factors (HIFs), which are crucial in cellular responses to low oxygen levels.

Molecular Mechanism

The primary mechanism of action for this compound involves its interaction with N-acetyltransferase 10 (NAT10). By binding to NAT10's active site, the compound inhibits its ability to acetylate RNA, thereby impacting RNA stability and functionality. Additionally, it prevents the nuclear translocation of HIFs, inhibiting their activation of target genes.

Dosage Effects in Animal Models

Dosage studies reveal that the biological effects of this compound vary significantly with dosage levels:

- Low Doses : Effective inhibition of NAT10 activity and RNA acetylation with minimal toxicity.

- Moderate Doses : Enhanced efficacy in inhibiting cellular processes.

- High Doses : Potential for toxicity and disruption of normal cellular functions. A threshold effect has been noted where increased dosages beyond a certain point do not yield additional benefits and may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways related to RNA acetylation and hypoxia response:

- RNA Acetylation : Inhibition of NAT10 affects RNA stability.

- Hypoxia Response : The compound's action on HIFs influences pathways associated with angiogenesis and cell survival under low oxygen conditions.

- Mitochondrial Metabolism : Alterations in mitochondrial lipid metabolism have been observed, affecting fatty acid elongation and beta-oxidation processes.

Key Findings from Case Studies

Several case studies highlight the compound's biological activity:

- Cancer Cell Viability : In vitro studies demonstrated reduced viability across various cancer cell lines, including breast cancer and hepatocellular carcinoma. The compound also attenuated doxorubicin resistance in breast cancer cells.

- Epithelial-Mesenchymal Transition (EMT) : The compound has been reported to reverse EMT in hepatocellular carcinoma cells, suggesting potential anti-cancer properties.

- Nuclear Architecture Improvement : Treatment with this compound improved nuclear shape defects in cells from patients with Hutchinson-Gilford Progeria Syndrome (HGPS).

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Observations |

|---|---|

| RNA Acetylation Inhibition | Suppresses NAT10 activity, affecting RNA stability |

| Hypoxia-Inducible Factors | Inhibits expression and nuclear translocation |

| Cancer Cell Viability | Reduces viability in multiple cancer cell lines |

| EMT Reversal | Reverses EMT in hepatocellular carcinoma |

| Nuclear Shape Improvement | Enhances nuclear architecture in HGPS cells |

Propiedades

IUPAC Name |

2-bromo-1-hexoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPIRSDZZMDDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.